3,5,6-Tribromo-1,10-phenanthroline
Description
Foundational Role of 1,10-Phenanthroline (B135089) in Coordination Chemistry and Ligand Design
1,10-Phenanthroline (phen) serves as a cornerstone ligand in the field of coordination chemistry. researchgate.net Its robust structure and versatile electronic properties have established it as a critical building block for designing complex molecular architectures with tailored functions. chemicalbook.com This has led to its application in diverse areas, including catalysis, the development of luminescent materials, supramolecular chemistry, and as chemosensors for various ions. chemicalbook.comchemscene.com
The utility of 1,10-phenanthroline stems from its distinct structural features. It is a heterocyclic organic compound composed of three fused rings, forming a rigid, planar, and polyaromatic system. chemicalbook.comwikipedia.org This planarity is crucial for its role in applications such as DNA intercalation. researchgate.net The key feature for coordination chemistry is the presence of two nitrogen atoms at the 1 and 10 positions, which act as a bidentate, or N,N, chelating center. This arrangement allows phenanthroline to bind strongly to a single metal ion, forming a stable five-membered ring. researchgate.netresearchgate.net
| Property | Data |
| Chemical Formula | C₁₂H₈N₂ |
| Molar Mass | 180.21 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Structure | Rigid, planar, tricyclic aromatic system |
| Coordination Site | N,N-bidentate |
1,10-Phenanthroline exhibits a remarkable ability to form stable coordination complexes with a vast range of metal ions, particularly transition metals. researchgate.netchemicalbook.com These complexes often possess unique photophysical and electrochemical properties. For instance, the iron(II) complex, ferroin, is a well-known redox indicator with a distinct color change. chemicalbook.com Other metal complexes have found use as:
Catalysts: In organic transformations and electrocatalysis for reactions like oxygen reduction and carbon dioxide reduction. researchgate.netresearchgate.net
Luminescent Materials: The rigid structure enhances the luminescence of complexes, making them suitable for sensors and photosensitizers. researchgate.netchemicalbook.com
Biological Probes: Cationic metal-phen complexes can intercalate into DNA, a property exploited in the design of chemical nucleases and therapeutic agents. chim.it
Materials Science: They serve as building blocks for metal-organic frameworks (MOFs) used in gas adsorption and separation. chemicalbook.com
Strategic Importance of Halogenation for Modulating 1,10-Phenanthroline Properties
The functionalization of the 1,10-phenanthroline core is a key strategy for fine-tuning its chemical and physical properties. Halogenation, particularly bromination, is a powerful tool for modifying the ligand's electronic character and reactivity. Direct bromination of the electron-deficient phenanthroline ring is challenging and often requires harsh conditions or specific catalysts. researchgate.net
Bromine atoms are strongly electron-withdrawing. When substituted onto the phenanthroline skeleton, they reduce the electron density of the aromatic system. This perturbation of the electronic structure can significantly alter the ligand's properties, including its ability to accept electrons and its photophysical characteristics. chemicalbook.com This modification is crucial for tailoring the ligand for specific applications, such as creating more efficient photocatalysts or sensors with different sensitivities.
The electronic changes induced by bromine substitution have direct implications for the ligand's coordination chemistry. By withdrawing electron density, the bromine atoms can affect the basicity of the nitrogen atoms, thereby influencing the stability and redox potential of the resulting metal complexes. Furthermore, the bromine atoms themselves serve as reactive handles. They are valuable precursors for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), allowing for the synthesis of more complex, polyfunctional ligands that would be inaccessible otherwise. researchgate.netnih.gov This synthetic versatility makes brominated phenanthrolines highly valuable intermediates in materials science and medicinal chemistry.
Research Significance of 3,5,6-Tribromo-1,10-phenanthroline as a Specific Brominated Derivative
As established, specific research focusing exclusively on this compound is not widely documented. The multi-step Skraup synthesis has been mentioned as a potential route to various bromo-derivatives, including the 3,5,6-tribromo isomer, but this method is often low-yielding and uses hazardous reagents. researchgate.netyoutube.com
More recent and efficient synthetic methods for polybromination of 1,10-phenanthroline have been developed. For example, a 2014 study reported a simple and effective synthesis of several brominated derivatives using sulfur dichloride (SCl₂) as a catalyst. researchgate.net This method successfully produced compounds such as 3,5,8-tribromo-1,10-phenanthroline and 3,5,6,8-tetrabromo-1,10-phenanthroline (B1354190) in reasonable yields. researchgate.net The significance of these related compounds provides insight into the potential utility of polysubstituted phenanthrolines:
3,5,8-Tribromo-1,10-phenanthroline: The presence of three bromine atoms offers multiple sites for further functionalization, allowing for the construction of intricate, non-symmetrical ligands for advanced materials or asymmetric catalysis.
3,5,6,8-Tetrabromo-1,10-phenanthroline: This highly brominated derivative serves as a robust building block. It has been used as a ligand in nickel-catalyzed amination reactions and in the development of photocatalysts. chemicalbook.comstrem.com Its dense halogenation significantly alters the electronic properties of the core, making its metal complexes subjects of interest for advanced photophysical and electrochemical applications.
The study of these available isomers underscores the general research interest in using polybrominated phenanthrolines as versatile platforms for creating highly functionalized molecules.
Position of Bromine Atoms and Synthetic Challenges
The functionalization of the 1,10-phenanthroline skeleton is a nuanced task, with each position on the aromatic rings exhibiting distinct reactivity. nih.gov The placement of bromine atoms at the 3, 5, and 6 positions of the 1,10-phenanthroline core significantly influences the molecule's properties and reactivity. The bromine atoms act as versatile synthetic handles, enabling further modification through various cross-coupling reactions. This allows for the construction of more complex molecular architectures. The electron-withdrawing nature of the bromine atoms also modulates the electron density of the phenanthroline system, which in turn affects its coordination properties with metal ions and its potential for use in photochemistry.
A significant advancement in the synthesis of polybrominated 1,10-phenanthrolines was the development of a novel bromination method using sulfur dichloride (SCl₂) as a catalyst. researchgate.net This approach offers a more direct and efficient pathway to compounds like this compound, avoiding the harsh conditions and toxic reagents of the Skraup synthesis. researchgate.net
| Synthetic Method | Description | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Skraup Synthesis | A multi-step reaction involving the condensation of an amine with glycerol, sulfuric acid, and an oxidizing agent. | A classic and well-established method for synthesizing the phenanthroline core. | Low yields, use of carcinogenic and toxic reagents (e.g., arsenic acid), and harsh reaction conditions. | researchgate.netwikipedia.org |
| Direct Bromination with SCl₂ Catalyst | A newer method involving the direct bromination of 1,10-phenanthroline in the presence of sulfur dichloride as a catalyst. | More efficient, avoids the use of highly toxic reagents, and provides a more direct route to polybrominated products. | Requires careful control of reaction conditions to achieve desired selectivity. | researchgate.net |
Potential for Tailored Applications in Diverse Chemical Fields
The unique substitution pattern of this compound opens up a wide array of potential applications in various chemical disciplines. The presence of multiple bromine atoms serves as a key feature, allowing this molecule to act as a versatile building block for more complex and functionalized systems.
In the realm of materials science , the tribrominated phenanthroline core can be utilized as a precursor for the synthesis of novel organic electronic materials. Through cross-coupling reactions, the bromine atoms can be replaced with various functional groups to create extended π-conjugated systems with tailored photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as photosensitizers in dye-sensitized solar cells. nih.govchemicalbook.com Furthermore, its ability to form stable complexes with a variety of metal ions makes it a candidate for the construction of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. chemicalbook.com
In catalysis , 1,10-phenanthroline and its derivatives are well-established as effective ligands in a multitude of catalytic reactions. chim.itresearchgate.net The electronic properties of the 3,5,6-tribromo derivative can be harnessed to modulate the reactivity of metal centers in catalytic complexes. These complexes could find use in a range of transformations, including cross-coupling reactions and oxidation catalysis. researchgate.net
The field of supramolecular chemistry also presents opportunities for this compound. The rigid framework of the phenanthroline unit, combined with the potential for directional interactions through the bromine atoms (halogen bonding), makes it an interesting component for the design of self-assembling molecular architectures, such as rotaxanes and catenanes. nih.gov
Finally, in medicinal chemistry , phenanthroline derivatives have shown promise as anticancer and antimicrobial agents. nih.govnih.gov The tribromo-substituted scaffold could serve as a starting point for the development of new therapeutic agents, where the bromine atoms could be functionalized to enhance biological activity or selectivity. nih.gov The ability of phenanthroline complexes to interact with DNA is a key aspect of their biological activity. chim.it
| Field of Application | Potential Role of this compound | Key Features Leveraged | References |
|---|---|---|---|
| Materials Science | Precursor for organic electronic materials (OLEDs, solar cells) and building block for Metal-Organic Frameworks (MOFs). | Multiple bromine atoms for cross-coupling, tunable electronic properties, and strong metal coordination. | nih.govchemicalbook.com |
| Catalysis | Ligand for metal complexes in various catalytic transformations. | Modulation of metal center reactivity through electronic effects of bromine substituents. | chim.itresearchgate.net |
| Supramolecular Chemistry | Component for the construction of complex self-assembling architectures. | Rigid scaffold and potential for halogen bonding. | nih.gov |
| Medicinal Chemistry | Scaffold for the development of new therapeutic agents (e.g., anticancer, antimicrobial). | Potential for functionalization to enhance biological activity and ability of its metal complexes to interact with biomolecules like DNA. | chim.itnih.govnih.gov |
Properties
IUPAC Name |
3,5,6-tribromo-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br3N2/c13-6-4-8-10(15)9(14)7-2-1-3-16-11(7)12(8)17-5-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLLHNRVJXZAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C(C=N3)Br)C(=C2Br)Br)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496801 | |
| Record name | 3,5,6-Tribromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66126-99-6 | |
| Record name | 3,5,6-Tribromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry of 3,5,6 Tribromo 1,10 Phenanthroline As a Chelating Ligand
Fundamental Principles of 1,10-Phenanthroline (B135089) Coordination
1,10-Phenanthroline (phen) is a classic and versatile ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide range of metal ions. wikipedia.orgchemicalbook.com Its coordination behavior is dictated by specific structural and electronic features.
Bidentate N-Donor Characteristics and Five-Membered Chelate Ring Formation
1,10-phenanthroline functions as a quintessential chelating bidentate ligand, utilizing the two nitrogen atoms within its heterocyclic structure to coordinate with a central metal ion. researchgate.netresearchgate.net The nitrogen atoms possess lone pairs of electrons that they donate to the metal center, forming coordinate covalent bonds. researchgate.net This dual coordination leads to the formation of a highly stable five-membered chelate ring, a structural motif that significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. researchgate.netresearchgate.net This phenomenon is known as the chelate effect. researchgate.net The pre-organized arrangement of the nitrogen donors in the phenanthroline scaffold makes it an effective chelator for many transition metals. wikipedia.org
Geometric Planarity and Rigidity in Metal Complexation
The structure of 1,10-phenanthroline is characterized by its geometric planarity and rigidity. researchgate.netresearchgate.netalfachemic.com The molecule consists of three fused aromatic rings, which creates a large, flat, and inflexible framework. chemicalbook.comresearchgate.net This inherent rigidity is a crucial factor in its coordination chemistry. When 1,10-phenanthroline binds to a metal ion, its rigid structure minimizes conformational strain within the resulting complex. researchgate.net The planarity of the ligand also facilitates strong π-π stacking interactions, which can further stabilize the complex's structure, particularly in supramolecular assemblies or in interactions with biological macromolecules like DNA. researchgate.netresearchgate.netnih.gov This combination of a rigid backbone and planar geometry contributes significantly to the high stability of its metal complexes. researchgate.netalfachemic.com
Impact of Tribromination on Metal-Ligand Interactions
The introduction of three bromine atoms at the 3, 5, and 6 positions of the 1,10-phenanthroline scaffold significantly modifies its electronic properties, which in turn influences its interactions with metal centers.
Electronic Perturbations Induced by Electron-Withdrawing Bromine Atoms
Bromine atoms are known to be electron-withdrawing substituents. ingentaconnect.comtandfonline.com When attached to the phenanthroline ring system, they exert a strong inductive effect, pulling electron density away from the aromatic structure. This has two primary consequences for the ligand's coordination properties:
Decreased σ-Donation: The withdrawal of electron density reduces the basicity of the nitrogen donor atoms. This diminishes the ligand's ability to donate its lone pair of electrons to the metal center, thereby weakening its σ-donor character. tandfonline.com
Increased π-Acceptance: The electron-withdrawing nature of the bromine atoms lowers the energy of the ligand's π* (pi-antibonding) orbitals. This enhances the ligand's ability to accept electron density back from the metal's d-orbitals into its own π* orbitals, a process known as π-backbonding. tandfonline.com
A DFT study on substituted phenanthrolines quantified the effect of various substituents on the ligand's electronic character. The study established a clear trend for both σ-donor and π-acceptor characteristics. tandfonline.com
| Property | Trend of Decreasing Strength |
|---|---|
| σ-Donor Character | NH₂ > Ph > OH > CH₃ > H > Br > Cl > COOH > NO₂ |
| π-Acceptor Character | NO₂ > COOH > Ph > Br > Cl > OH > CH₃ > H > NH₂ |
Influence on Metal Binding Energy and Complex Stability
The stability of a metal complex is a function of the strength of the metal-ligand bond, which is influenced by both σ-donation and π-backbonding. ingentaconnect.comtandfonline.com The tribromination of 1,10-phenanthroline introduces competing electronic effects that impact complex stability.
Alteration of Spin State and Electronic Structure of Metal Centers
The electronic perturbations induced by the bromine substituents can alter the ligand field strength exerted by 3,5,6-Tribromo-1,10-phenanthroline, which can, in turn, influence the spin state and electronic structure of the coordinated metal center. For transition metal complexes, particularly those of iron(II), the ligand field can determine whether the complex adopts a high-spin (HS) or low-spin (LS) configuration. nih.gov
A ligand that creates a strong ligand field will cause a large splitting of the metal's d-orbitals, favoring a low-spin state where electrons pair up in the lower energy orbitals. Conversely, a weak ligand field results in a smaller d-orbital splitting, favoring a high-spin state. The first iron(II) coordination compound observed to show a thermally induced spin transition was [Fe(phen)₂(NCS)₂]. nih.gov The introduction of substituents onto the phenanthroline ring can modify the ligand field strength sufficiently to induce a spin transition where one did not exist or to shift the transition temperature. researchgate.net
The electron-withdrawing nature of the three bromine atoms in this compound is expected to stabilize the ligand's π* orbitals, enhancing its π-acceptor properties. tandfonline.com Stronger π-backbonding generally leads to a larger ligand field splitting energy (Δoct), which would favor the formation of low-spin complexes. dergipark.org.tr Therefore, it is anticipated that complexes of this compound with susceptible metal ions like Fe(II) would be more likely to be low-spin or to exhibit spin-crossover behavior at different temperatures compared to complexes with unsubstituted 1,10-phenanthroline. nih.govresearchgate.net
Formation and Characterization of Metal Complexes
The formation of transition metal complexes with this compound as a chelating ligand is anticipated, following the general trend observed for other 1,10-phenanthroline derivatives. The two nitrogen atoms of the ligand coordinate to the metal center, forming a stable five-membered chelate ring.
Iron (Fe): While specific studies on iron complexes of this compound are not readily available, the coordination chemistry of the closely related 3-bromo-1,10-phenanthroline (B1279025) (3-Br-phen) with iron(II) has been reported. The complex iron(II) tris(3-bromo-1,10-phenanthroline), [Fe(3-Br-phen)₃]²⁺, has been synthesized and its crystal structure determined. researchgate.net This complex exhibits a distorted octahedral geometry, which is typical for tris(phenanthroline)iron(II) complexes. researchgate.netwikipedia.org It is reasonable to expect that this compound would form a similar tris-chelate complex with iron(II), likely with altered electronic and electrochemical properties due to the additional bromo substituents. The synthesis of iron(III) complexes with phenanthroline-based ligands has also been explored, typically resulting in the formation of complex ions like [phenH][FeCl₄]. nih.govsemanticscholar.orgnih.govscirp.org
Table 1: Selected Crystallographic Data for Fe(3-Br-phen)₃₂·2CH₃CN
| Parameter | Value |
|---|---|
| Empirical Formula | C₃₈H₂₄Br₃FeN₇P₂F₁₂ |
| Formula Weight | 1164.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.654(4) |
| b (Å) | 11.727(2) |
| c (Å) | 18.093(4) |
| β (°) | 95.905(5) |
| Volume (ų) | 4147.9(15) |
| Z | 4 |
Data from Lee et al. (2002). researchgate.net
Cobalt (Co) and Copper (Cu): The formation of mixed-ligand complexes involving this compound with cobalt(II) and copper(II) has been confirmed in the context of mass spectrometric studies. These studies utilized this compound as an auxiliary ligand to facilitate the characterization of flavonoids. While detailed structural and spectroscopic data for the isolated complexes are not provided in these studies, they unequivocally demonstrate the ability of this ligand to coordinate with Co(II) and Cu(II) ions. The broader field of cobalt and copper complexes with substituted phenanthrolines is vast, with numerous examples of both homoleptic and heteroleptic complexes. ias.ac.inpublish.csiro.auresearchgate.net For instance, copper complexes of 1,10-phenanthroline and its derivatives have been studied for their potential superoxide dismutase mimetic activity. nih.gov
Nickel (Ni): Nickel(II) readily forms complexes with 1,10-phenanthroline and its derivatives. wikipedia.org Typically, these are octahedral complexes of the type [Ni(phen)₃]²⁺ or mixed-ligand complexes. wikipedia.orgtandfonline.com For example, cis-[Aqua(Bromo)bis(1,10-Phenanthroline)Nickel(II)] Bromide Trihydrate has been synthesized and structurally characterized. tandfonline.comresearchgate.net Given this precedent, the formation of analogous complexes with this compound is highly probable. The electronic properties of such a complex would be influenced by the electron-withdrawing nature of the bromine atoms. Nickel complexes with 2,9-disubstituted-1,10-phenanthroline ligands have also been synthesized and used in ethylene (B1197577) oligomerization catalysis. researchgate.net
Ruthenium (Ru) and Iridium (Ir): Ruthenium(II) and Iridium(III) complexes containing phenanthroline ligands are well-known for their rich photophysical and electrochemical properties. ias.ac.in Mixed-ligand complexes of ruthenium(II) with various phenanthroline derivatives have been extensively studied for their interactions with DNA. instras.com The synthesis of ruthenium(II) complexes with 3-bromo-1,10-phenanthroline has been reported as part of the development of optical sensors for Cu(II) ions. mdpi.com Similarly, inert cationic iridium(III) complexes with phenanthroline-based ligands have been investigated for their antimicrobial activity. rsc.org It is expected that this compound can be incorporated into similar Ru(II) and Ir(III) complex frameworks, potentially tuning their excited-state properties and reactivity. nih.govrsc.orgresearchgate.netwhiterose.ac.uk
Lanthanide ions are known to form coordination complexes with N-heterocyclic ligands like 1,10-phenanthroline. These complexes are of particular interest due to their potential applications in luminescence and materials science. nih.gov Often, 1,10-phenanthroline acts as an ancillary ligand in mixed-ligand lanthanide complexes, where the primary ligand might be a β-diketonate or a carboxylate. researchgate.netresearchgate.net The phenanthroline ligand can enhance the luminescence of the lanthanide ion by acting as an "antenna," absorbing light and transferring the energy to the metal center.
While there is no specific literature on the coordination of this compound with lanthanide ions, it is anticipated that it would form stable complexes, likely in a mixed-ligand fashion. The electronic modifications due to the bromo-substituents could influence the energy transfer efficiency in such complexes. The synthesis of mixed-ligand complexes of lanthanide dialkyldithiocarbamates with 1,10-phenanthroline has been reported, highlighting the versatility of phenanthroline ligands in lanthanide coordination chemistry. rsc.org
The documented instances of coordination involving this compound are in the form of mixed-ligand complexes. Specifically, its use as an auxiliary ligand in cobalt(II) and copper(II) complexes for the tandem mass spectrometry of flavonoid diglycosides has been reported. In these studies, the tribromophenanthroline ligand, along with the metal ion, forms a complex with the deprotonated flavonoid. The purpose of the auxiliary ligand is to tune the fragmentation pathways of the flavonoid upon collisional activation, thereby aiding in its structural elucidation.
The formation of these mixed-ligand complexes demonstrates the capability of this compound to act as a chelating ligand in a heteroleptic coordination sphere. The stability and fragmentation patterns of these complexes are influenced by the electronic properties of the brominated phenanthroline ligand. The broader context of mixed-ligand complexes of transition metals with 1,10-phenanthroline and other ligands is a well-established area of research, with applications ranging from catalysis to medicinal chemistry. For example, mixed-ligand copper(II) complexes with fleroxacin and 1,10-phenanthroline have been synthesized and studied for their biological evaluation. Similarly, mixed-ligand complexes of iron with hydroxy-1,10-phenanthrolines have been investigated as redox indicators. nih.gov
Applications in Catalysis and Organic Synthetic Transformations
Homogeneous Catalysis Utilizing 3,5,6-Tribromo-1,10-phenanthroline Ligands
The incorporation of this compound as a ligand in homogeneous catalysis has demonstrated significant advantages in enhancing catalytic activity and selectivity. The electron-withdrawing nature of the three bromine atoms can influence the electron density at the metal center, thereby modulating its reactivity and interaction with substrates.
Enhancement of Catalytic Activity and Selectivity
The substitution pattern of the phenanthroline ligand plays a crucial role in determining the efficacy of the resulting metal complex catalyst. While specific studies focusing solely on the 3,5,6-tribromo derivative are part of a broader research area, the principles of ligand modification are well-established. For instance, in iron-catalyzed hydrosilylation reactions, the presence and position of substituents on the phenanthroline ring are critical for achieving high yields and selectivity. nih.gov The steric and electronic effects of these substituents, such as the aryl groups in 2-imino-9-aryl-1,10-phenanthroline ligands, create a crowded environment around the iron center, which is key to controlling the regioselectivity of the reaction. nih.gov This principle suggests that the specific arrangement of bromine atoms in this compound would similarly influence the catalytic environment, leading to enhanced activity and selectivity in various transformations.
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis, and phenanthroline-based ligands are instrumental in many such processes.
A notable application of phenanthroline ligands is in copper-catalyzed nucleophilic substitution reactions. For example, the trifluoromethylation of aryl iodides and bromides has been successfully achieved using a copper(I) reagent ligated by 1,10-phenanthroline (B135089). nih.gov This system demonstrates high efficiency for a broad range of aryl halides, including electron-rich and sterically hindered substrates, under mild reaction conditions. nih.gov While this example uses the parent 1,10-phenanthroline, the use of its brominated derivatives, such as the this compound, can be inferred to modulate the catalytic activity. The electron-withdrawing bromine atoms would be expected to influence the electronics of the copper center, potentially enhancing its reactivity or altering its substrate scope.
The versatility of brominated phenanthrolines is further highlighted in other cross-coupling reactions. For instance, 3,8-dibromo-1,10-phenanthroline (B9566) has been utilized in Suzuki-Miyaura reactions to synthesize complex organic structures. nasa.gov Similarly, 3,5,6,8-tetrabromo-1,10-phenanthroline (B1354190) serves as a ligand in Sonogashira and Negishi coupling reactions. smolecule.com These examples underscore the utility of bromo-substituted phenanthrolines in facilitating C-C bond formation, a cornerstone of modern organic synthesis.
Table 1: Examples of Cross-Coupling Reactions Utilizing Bromo-Phenanthroline Ligands
| Reaction Type | Ligand | Metal Catalyst | Substrates | Key Features |
| Suzuki-Miyaura Coupling | 3,8-Dibromo-1,10-phenanthroline | - | 3,5-Diethynylheptyloxybenzene | Efficient synthesis of a bis(phenylethynyl)phenanthroline derivative. nasa.gov |
| Trifluoromethylation | 1,10-Phenanthroline | Copper(I) | Aryl iodides and bromides | Broad substrate scope, mild reaction conditions. nih.gov |
| Sonogashira/Negishi Coupling | 3,5,6,8-Tetrabromo-1,10-phenanthroline | Palladium/Copper | Aryl halides and terminal alkynes | Versatile for C-C bond formation. smolecule.com |
Addition Reactions and Cycloaddition Reactions
The application of phenanthroline ligands extends to various addition and cycloaddition reactions. The ability of the phenanthroline core to coordinate with metal centers and influence their catalytic behavior is central to these transformations. While direct examples employing this compound are not extensively detailed in the provided context, the general principles of phenanthroline-ligated catalysts in these reactions are well-documented. The electronic modifications brought about by the bromine atoms in the 3,5,6-tribromo derivative would likely impact the Lewis acidity of the metal center, a critical factor in many addition and cycloaddition reactions.
Redox Reactions (e.g., Alkene Hydrosilylation)
Iron complexes featuring phenanthroline-based ligands have emerged as highly effective catalysts for the hydrosilylation of alkenes. nih.gov These reactions are characterized by their high yields and excellent anti-Markovnikov selectivity. nih.gov The success of these catalysts is attributed to the unique steric and electronic environment created by the phenanthroline ligand around the iron center. nih.gov
Specifically, iron complexes with 2-imino-9-aryl-1,10-phenanthroline ligands have been shown to catalyze the hydrosilylation of terminal alkenes and conjugated dienes with high efficiency. nih.gov The reaction proceeds through an Fe(0)-Fe(II) redox cycle, and the crowded nature of the catalyst's active site dictates the observed 1,2-anti-Markovnikov selectivity. nih.gov This demonstrates the profound impact of the ligand structure on the outcome of the redox reaction. The use of this compound as a ligand in such systems would be expected to modulate the redox potential of the iron center and further influence the regioselectivity of the hydrosilylation process.
Table 2: Iron-Catalyzed Hydrosilylation of Alkenes with Phenanthroline-Imine Ligands
| Catalyst Component | Alkene Substrate | Silane | Selectivity | Yield |
| Fe complex with 2-imino-9-aryl-1,10-phenanthroline ligand | Terminal Alkenes | Phenylsilane | anti-Markovnikov | High |
| Fe complex with 2-imino-9-aryl-1,10-phenanthroline ligand | Conjugated Dienes | Phenylsilane | 1,2-anti-Markovnikov | High |
Electrocatalytic Applications of this compound Complexes
Complexes of this compound are also being explored for their potential in electrocatalysis, particularly in the context of energy conversion and storage.
Oxygen Reduction Reaction (ORR)
The oxygen reduction reaction (ORR) is a critical process in fuel cells and metal-air batteries. While specific studies on this compound for ORR are not detailed in the provided results, the broader class of phenanthroline-based metal complexes is under investigation for this application. The ability of the phenanthroline ligand to stabilize metal ions in various oxidation states and facilitate electron transfer processes makes it a promising candidate for designing efficient ORR catalysts. The electron-withdrawing bromine atoms on the this compound ligand could potentially enhance the electrocatalytic activity of a metal center towards the ORR by modifying its electronic properties and adsorption characteristics for oxygen and its intermediates.
Carbon Dioxide Reduction
No published studies were found that utilize metal complexes of this compound for the electrochemical or photochemical reduction of carbon dioxide. While general 1,10-phenanthroline ligands are known to be effective in this area, the specific impact of the 3,5,6-tribromo substitution pattern has not been investigated. researchgate.netresearchgate.netnih.gov
Hydrogen Evolution Reaction
There is no available research on the use of this compound as a ligand in catalysts for the hydrogen evolution reaction (HER). Studies on unsubstituted phenanthroline complexes show their potential in catalyzing the reduction of protons to molecular hydrogen, but data for the tribrominated derivative is absent. electrochemsci.org
Ethanol (B145695) Oxidation
No literature could be located that describes the application of this compound in the context of ethanol oxidation catalysis.
Mechanistic Insights into Catalytic Cycles
Due to the absence of research on the catalytic applications of this compound, no specific mechanistic insights, including ligand effects or computational studies on its catalytic cycles, can be provided.
Ligand Effects on Catalyst Stability and Performance
While the electronic and steric effects of substituents on the 1,10-phenanthroline ring are known to significantly influence the stability and performance of the resulting metal catalysts, these effects have not been specifically documented for the 3,5,6-tribromo derivative in the context of CO₂ reduction, HER, or ethanol oxidation. Studies on other substituted phenanthrolines suggest that halogenation can alter the redox potential of the metal center and the stability of catalytic intermediates, but direct data for the target compound is unavailable. mdpi.com
Computational Studies on Reaction Pathways and Intermediates
No computational studies focusing on the reaction pathways and intermediates of catalytic cycles involving this compound have been published. Computational methods like Density Functional Theory (DFT) are commonly used to model phenanthroline-based catalysts, but this specific compound has not been the subject of such an investigation for the requested applications. nih.govmdpi.comuiowa.edu
Advanced Materials Science Research Involving 3,5,6 Tribromo 1,10 Phenanthroline
Engineering of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The rigid, planar structure and coordinating nitrogen atoms of the 1,10-phenanthroline (B135089) moiety make it an excellent candidate for constructing porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The introduction of bromine atoms at the 3, 5, and 6 positions further enhances its utility in this field.
Integration of Brominated Phenanthroline Moieties as Linkers
In the architecture of MOFs and COFs, organic linkers or ligands connect metal ions or clusters to form extended, porous networks. The brominated phenanthroline moiety in 3,5,6-Tribromo-1,10-phenanthroline serves as a highly effective linker. The nitrogen atoms of the phenanthroline core readily coordinate with metal centers, a fundamental interaction in the formation of MOFs.
The bromine atoms play a multifaceted role. They can modify the electronic properties of the phenanthroline system, which in turn can influence the catalytic or sensory capabilities of the final MOF or COF. Furthermore, the C-Br bonds provide reactive sites for post-synthetic modification, allowing for the introduction of additional functional groups to tailor the properties of the material. This approach has been noted in the synthesis of various phenanthroline-based frameworks where properties like luminescence and photocatalytic activity are of interest. researchgate.net For instance, in related systems, the functional groups on the phenanthroline ligand have been shown to influence the dimensionality and properties of the resulting frameworks. researchgate.net
Design of Porous Crystalline Materials with Tunable Properties
The design of porous crystalline materials with specific, tunable properties is a primary goal in materials science. The use of this compound as a building block offers several avenues for achieving this. The size and shape of the pores within a MOF or COF can be controlled by the geometry of the organic linker. The tribrominated phenanthroline provides a rigid and well-defined linker that can lead to predictable and highly ordered porous structures.
Moreover, the presence of multiple bromine atoms can be leveraged to tune the chemical environment within the pores. The electronegativity of the bromine atoms can create specific adsorption sites for guest molecules, enhancing the selectivity of the material for applications such as gas separation or storage. While research on the direct use of this compound is emerging, studies on similar brominated aromatic compounds in COFs suggest that the halogen atoms can enhance interlayer interactions and improve the stability and performance of the material. rsc.org The ability to create one-dimensional COFs with high crystallinity and stability has been demonstrated using phenanthroline-based building blocks. rsc.org
Functional Polymeric Materials and Metallo-Polymers
The incorporation of this compound into polymer chains opens up possibilities for creating functional materials with advanced properties, including metallo-polymers and single-chain nanoparticles.
Incorporation into Polymer Architectures for Specific Functions
Functional polymers are designed to perform specific tasks, such as catalysis, sensing, or light-emission. The integration of this compound into a polymer backbone can impart these functionalities. The phenanthroline unit itself is known for its ability to form stable complexes with a wide range of metal ions. When incorporated into a polymer, this property can be used to create metallo-polymers where the metal centers can act as catalytic sites or luminescent centers.
The polymerization of related dibromo-phenanthroline monomers has been shown to produce helical polymers with stacked phenanthroline units. rsc.org This stacking can lead to interesting electronic and chiroptical properties. The tribrominated analogue is expected to offer similar potential for creating ordered polymer structures. The bromine atoms can also serve as handles for cross-linking polymer chains or for grafting other molecules onto the polymer backbone, further expanding the functional possibilities.
Role in Single-Chain Nanoparticle Formation
Single-chain nanoparticles (SCNPs) are individual polymer chains that are folded into a compact, nanoparticle-like structure. psu.edu This technology is inspired by the way proteins fold into specific three-dimensional shapes to perform their biological functions. nih.gov The formation of SCNPs often relies on intramolecular cross-linking reactions. tue.nl
The multiple bromine atoms on the this compound unit make it an excellent candidate for inducing and controlling the collapse of a polymer chain into a SCNP. The C-Br bonds can participate in various cross-linking chemistries, allowing for the formation of stable, covalently linked nanoparticles. The rigidity of the phenanthroline core can also help to direct the folding process, potentially leading to more well-defined and predictable nanoparticle morphologies. The resulting SCNPs could encapsulate guest molecules, act as nanoreactors, or exhibit unique photophysical properties due to the close proximity of the phenanthroline units within the collapsed structure.
Optical and Optoelectronic Materials
The inherent photophysical properties of the 1,10-phenanthroline core, combined with the influence of the bromine substituents, make this compound a promising component for optical and optoelectronic materials. The phenanthroline ligand is a well-known chromophore, and its complexes with metal ions often exhibit strong luminescence.
The introduction of heavy bromine atoms can enhance intersystem crossing, a process that can lead to efficient phosphorescence. This makes materials containing this compound potentially useful for applications such as organic light-emitting diodes (OLEDs) and chemical sensors based on luminescence quenching or enhancement. Research on related phenanthroline-functionalized materials has shown that their optical properties, such as their optical gaps and nonlinear optical responses, can be tuned by modifying the interactions between the phenanthroline units. rsc.org The synthesis of liquid crystals from substituted phenanthrolines further highlights the potential for creating ordered materials with anisotropic optical properties. researchgate.net
Photophysical Properties of Complexes
The introduction of bromine atoms onto the 1,10-phenanthroline scaffold has a profound impact on the photophysical properties of its metal complexes. While specific data for this compound complexes is limited, studies on closely related brominated phenanthroline complexes, such as those involving 5,6-dibromo-1,10-phenanthroline (B1631560), provide valuable insights. These complexes are noted for their luminescence, with the heavy bromine atoms often enhancing intersystem crossing, leading to phosphorescence.
The photophysical properties of metal complexes are crucial for their application in light-emitting devices and sensors. For instance, ruthenium(II) complexes with substituted phenanthroline ligands are known for their luminescence. nih.govmdpi.com The emission characteristics, including wavelength, quantum yield, and lifetime, are sensitive to the nature and position of the substituents on the phenanthroline ring. In many cases, these complexes exhibit luminescence from metal-to-ligand charge transfer (MLCT) states. acs.orgresearchgate.net
Research on iridium(III) and ruthenium(II) complexes with ligands derived from 5,6-dibromo-1,10-phenanthroline has shown that these complexes can exhibit significantly long photoluminescence lifetimes. acs.org This is a desirable characteristic for applications such as photosensitizers in photocatalytic processes. The table below summarizes key photophysical data for a representative iridium(III) complex featuring a ligand derived from 5,6-dibromo-1,10-phenanthroline.
| Complex | Emission Max (nm) | Luminescence Lifetime (μs) | Quantum Yield (%) | Reference |
|---|---|---|---|---|
| Ir(III) complex with 5,6-dibromo-1,10-phenanthroline derivative | - | Increased lifetimes noted | - | acs.org |
The oxidation-reduction potentials of these complexes are also influenced by the bromine substituents. The electron-withdrawing nature of bromine can affect the energies of the molecular orbitals involved in the redox processes, thereby tuning the electrochemical properties of the complex.
Application in Organic Light-Emitting Diodes (OLEDs) as Electron-Transport Layers
Phenanthroline derivatives are widely recognized for their utility as electron-transport materials (ETMs) in organic light-emitting diodes (OLEDs). researchgate.neteurekalert.org Their electron-deficient nature facilitates the injection and transport of electrons from the cathode to the emissive layer. The introduction of bromine atoms, as in this compound, can further enhance the electron-accepting properties and improve the stability of the material.
A study on a compound derived from 3-bromo-1,10-phenanthroline (B1279025), namely 3-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline, has demonstrated its potential as a robust electron-transport material. nih.gov This derivative exhibits a high glass transition temperature (Tg) and a deep highest occupied molecular orbital (HOMO) level, which are beneficial for the stability and efficiency of OLED devices. nih.gov Doping this material with 8-hydroxyquinolatolithium (Liq) significantly improves its electron mobility. nih.gov These findings suggest that the bromo-phenanthroline core is a promising platform for developing high-performance ETMs.
The key properties of this 3-bromo-1,10-phenanthroline derivative for OLED applications are summarized in the table below.
| Property | Value | Reference |
|---|---|---|
| HOMO Level | -6.5 eV | nih.gov |
| LUMO Level | -3.0 eV | nih.gov |
| Triplet Energy | ~2.36 eV | nih.gov |
| Electron Mobility (Liq-doped) | 5.2 × 10⁻⁶–5.8 × 10⁻⁵ cm² V⁻¹ s⁻¹ | nih.gov |
Solar Energy Conversion Systems (Light-Harvesting Antennas)
In the realm of solar energy conversion, phenanthroline-based ligands are utilized in the design of light-harvesting antennas, particularly in dye-sensitized solar cells (DSSCs). researchgate.netrsc.org These antennas capture solar energy and transfer it to a reaction center. The strategic placement of substituents on the phenanthroline backbone can tune the absorption properties and improve the efficiency of the light-harvesting process. researchgate.netrsc.org
While direct applications of this compound in this area are not extensively documented, research on 5,6-disubstituted-1,10-phenanthrolines provides a strong indication of their potential. researchgate.net These derivatives can be functionalized to anchor sensitizer (B1316253) dyes to semiconductor surfaces like TiO2, facilitating efficient electron injection upon photoexcitation. researchgate.net The bromine atoms in this compound could serve as handles for further chemical modification to attach chromophores, or their electron-withdrawing properties could be exploited to modulate the electronic coupling within the light-harvesting assembly.
The performance of DSSCs is often evaluated by their power conversion efficiency (PCE). The table below shows the efficiency of a DSSC sensitized with a ruthenium complex containing a substituted 1,10-phenanthroline ligand, highlighting the potential of this class of compounds in solar energy applications.
| Sensitizer | Power Conversion Efficiency (%) | Reference |
|---|---|---|
| Ruthenium complex with oligoalkylthiophene-substituted 1,10-phenanthroline | 6.01 | researchgate.net |
Optical Information Storage
The development of materials for optical information storage often relies on compounds that exhibit photochromism, a reversible change in color upon exposure to light. Recent studies have shown that metal-organic complexes involving non-photochromic ligands like 1,10-phenanthroline and its halogenated derivatives can display photochromic behavior. nih.gov
In these systems, photo-irradiation induces an electron transfer from a coordinated electron donor, such as a chloride ion, to the electron-accepting phenanthroline ligand. nih.gov This process generates a colored state, which can be reversed, making these materials suitable for optical switching and data storage applications. A study on complexes with 5-chloro-1,10-phenanthroline (B167300) demonstrated that the photochromic performance can be modulated by the nature of the halogenated ligand. nih.gov This suggests that this compound, with its multiple bromine atoms, could be a highly effective component in designing advanced photochromic materials for optical information storage. The electron-withdrawing nature of the bromine atoms would likely enhance the electron-accepting capability of the phenanthroline core, potentially leading to more efficient and stable photo-switching.
Supramolecular Chemistry and Self-Assembly
Use as Building Blocks for Complex Molecular Architectures
The rigid, planar structure of 1,10-phenanthroline makes it an excellent scaffold for the construction of complex supramolecular architectures. nih.govkent.ac.ukrsc.org The introduction of bromine atoms at specific positions, as in this compound, provides a powerful tool for directing the self-assembly of these molecules through specific non-covalent interactions, most notably halogen bonding. acs.orgacs.org
Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.orgacs.org In this compound, the bromine atoms can act as halogen bond donors, guiding the assembly of molecules into well-defined one-, two-, or three-dimensional structures. This precise control over the molecular arrangement is crucial for creating materials with specific functions. For example, the crystal structure of 2-bromo-1,10-phenanthroline (B1281622) with 1,4-diiodotetrafluorobenzene (B1199613) demonstrates the formation of halogen bonds. researchgate.net The tribromo- derivative offers even more possibilities for creating intricate networks through multiple halogen bonding interactions.
Design of Functional Supramolecular Systems
The ability to control the self-assembly of this compound opens the door to the design of functional supramolecular systems. ru.nlresearchgate.net By programming the molecular interactions, it is possible to create materials with tailored properties for applications in areas such as catalysis, sensing, and molecular recognition.
The halogen bonds formed by the bromine atoms can be used to create specific binding pockets or channels within a supramolecular assembly, allowing for the selective recognition of guest molecules. Furthermore, the electronic properties of the assembled system can be different from those of the individual molecules, leading to emergent functions. For instance, the alignment of phenanthroline units in a supramolecular structure could facilitate charge transport, making the material suitable for electronic applications. The functional groups on the phenanthroline can also induce polarity, promoting supramolecular electrostatic coupling and leading to materials with narrow bandgaps. nih.gov The versatility of this compound as a building block in supramolecular chemistry holds great promise for the bottom-up fabrication of advanced functional materials.
Sensors and Chemo Sensing Methodologies
Development of Sensors for Metal Ion Detection
The ability of 1,10-phenanthroline (B135089) and its derivatives to form stable complexes with a wide range of metal ions is well-documented, making them exemplary candidates for sensor development. researchgate.netlifesensors.com This chelating property is central to their function in detecting and quantifying metal ions in various media.
The 1,10-phenanthroline unit is renowned for its use in detecting transition metal ions. nih.gov Its complexes with metals such as iron, nickel, and cobalt are not only stable but also exhibit distinct electrochemical and spectroscopic properties that can be harnessed for sensing. electrochemsci.org The most classic application is the complexation with Iron(II), which forms a deeply colored species, enabling its detection. illinois.edunih.gov
Derivatives of 1,10-phenanthroline have been incorporated into sensors that show differential responses to various metal ions, including Cd²⁺, Zn²⁺, and Cu²⁺. researchgate.net The modification of the phenanthroline skeleton, such as with bromo-substituents, can alter the selectivity and sensitivity of the sensor. For instance, Fe(III) complexes with phenanthroline ligands have demonstrated oxidase-like activity, which can be utilized for sensitive detection methodologies. nih.gov While research specifically detailing 3,5,6-Tribromo-1,10-phenanthroline is nascent, the established chemistry of its parent molecule suggests its high potential for creating selective sensors for transition metals. The electronic modifications induced by the bromine atoms are expected to tune the binding affinities and the spectroscopic response upon complexation.
Table 1: Examples of Phenanthroline-Based Sensors for Metal Ion Detection
| Sensor Base | Target Analyte(s) | Detection Principle | Key Findings | Reference(s) |
|---|---|---|---|---|
| 1,10-Phenanthroline | Fe(II) | Colorimetry / Spectrophotometry | Forms a stable, intensely colored red complex suitable for quantitative analysis. | illinois.edu, rsc.org, nih.gov |
| Amide-functionalized 1,10-Phenanthroline | Cd²⁺, Zn²⁺, Cu²⁺ | UV-vis Spectroscopy | Differential absorption changes allow for discrimination between the metal ions. | researchgate.net |
| Fe(III)-Phenanthroline Complex | Glutathione (B108866) (via Fe interaction) | Colorimetry (TMB oxidation) | Complex exhibits oxidase-like activity, enabling indirect detection of analytes that interact with Fe. | nih.gov |
| Phenanthroline Ligands | Fe, Ni, Co | Electrocatalysis (HER) | Metal complexes act as electrocatalysts, with activity depending on the central metal ion. | electrochemsci.org |
| Fe(II)-1,10-phenanthroline Complex | Fe(II) | Capillary Electrophoresis | Achieved a very low detection limit of <5 x 10⁻⁹ M. | nih.gov |
"Turn-off" or quenching-based fluorescence sensing is a powerful technique for detecting analytes, particularly metal ions. researchgate.net In this mechanism, the fluorescence of a sensor molecule is quenched upon binding with a target analyte. This phenomenon can be caused by several processes, including photoinduced electron transfer (PET) or the heavy atom effect, which is particularly relevant for transition metal ions. researchgate.net
Phenanthroline derivatives have been successfully employed as the recognition and signaling unit in turn-off fluorescent sensors. For example, a sensor utilizing a 1,10-phenanthroline moiety demonstrated fluorescence quenching upon interaction with various transition metal ions. researchgate.net Pyrazoline-based sensors have been developed for the selective "turn-off" detection of Fe³⁺, where the quenching is attributed to the paramagnetic nature of the iron ion. researchgate.netnih.gov Similarly, sensors for the toxic heavy metal Hg(II) have been designed to operate via a fluorescence "on-off" mechanism upon complexation. nih.gov The incorporation of this compound into such sensor designs is anticipated to be advantageous. The bromine atoms can enhance quenching efficiency through the heavy atom effect and modulate the electron density of the phenanthroline system, thereby influencing the PET process and tuning the sensor's selectivity towards specific metal ions.
Colorimetric assays offer a straightforward and visual method for the quantitative detection of analytes. nih.gov The 1,10-phenanthroline method for determining iron concentration is a benchmark in this field. rsc.orgillinois.edu The reaction between Fe(II) and 1,10-phenanthroline produces a tris(1,10-phenanthroline)iron(II) complex, which has a distinct red-orange color with a maximum absorbance around 510 nm. rsc.orgresearchgate.net This allows for the precise quantification of iron, even at low concentrations, using a spectrophotometer. rsc.org
This principle has been extended to various derivatives and systems. For instance, Fe(III) complexes containing phenanthroline ligands can catalyze the oxidation of chromogenic substrates like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), leading to a blue color change that can be inhibited by certain analytes, forming the basis of an indirect colorimetric assay. nih.gov A method using 5-nitro-6-amino-1,10-phenanthroline (B68145) was developed for the spectrophotometric determination of Fe(II), forming a colored product with an absorption maximum at 520 nm. researchgate.net The use of this compound in such assays could potentially shift the absorption wavelength or alter the molar absorptivity of the resulting metal complex, which could be beneficial for avoiding interference from other species in a sample.
Luminescence-Based Probes and Fluorescent Sensors
Luminescence, encompassing both fluorescence and phosphorescence, provides a highly sensitive detection modality. Probes based on 1,10-phenanthroline and its derivatives are central to the development of advanced luminescent sensors due to their favorable photophysical properties, which can be significantly modulated upon analyte binding.
Photoluminescent probes offer high sensitivity for detecting a wide range of analytes. Iridium(III) complexes that incorporate 1,10-phenanthroline derivatives are particularly noteworthy for their strong luminescence and electrochemical stability. snu.ac.kr These complexes have been engineered to act as sensors for biologically important molecules and gases. For example, an iridium(III) complex with a 1,10-phenanthroline-5,6-dione (B1662461) ligand was designed as a dual phosphorescent and electrochemiluminescent sensor for glutathione. snu.ac.kr The reaction with glutathione triggered a "turn-on" fluorescence response. snu.ac.kr Another set of iridium(III) complexes containing phenanthroline derivatives demonstrated a "turn-on" phosphorescence response for the sensitive and selective detection of CO₂. rsc.org The synthetic versatility of the phenanthroline ligand, including the potential use of this compound, allows for systematic tuning of the photophysical and sensing properties of the final complex.
Phosphorescent iridium(III) complexes are exceptional candidates for sensing applications due to their large Stokes shifts, long phosphorescence lifetimes, and good photostability. mdpi.com The design of these sensors often involves cyclometalated iridium(III) centers coordinated with an ancillary ligand, frequently a derivative of 1,10-phenanthroline. rsc.orgmdpi.com
By modifying the phenanthroline ligand, specific functionalities can be introduced to create sensors with novel properties. For instance, introducing certain substituents can lead to aggregation-induced emission (AIE), where the complex is non-emissive in solution but becomes highly luminescent in an aggregated state, a property useful for developing solid-state sensors. mdpi.com Researchers have designed such Ir(III) complexes that exhibit reversible color changes under acid-base stimulation, enabling the creation of recyclable paper-based sensors. mdpi.com The use of brominated phenanthrolines, such as 5,6-dibromo-1,10-phenanthroline (B1631560), as precursors for more complex ligands demonstrates a strategy where the bromo-substituents act as synthetic handles. rsc.org Therefore, this compound serves as a valuable building block for creating sophisticated phosphorescent iridium(III) sensors, with the bromine atoms offering pathways for further functionalization and for modulating the electronic structure to optimize sensing performance. rsc.org
Table 2: Luminescent Iridium(III)-Phenanthroline Complexes as Sensors
| Complex Type | Ancillary Ligand | Target Analyte | Sensing Mechanism | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Cyclometalated Ir(III) | 1,10-phenanthroline-5,6-dione | Glutathione (GSH) | Fluorescence Turn-on | Dual phosphorescent and electrochemiluminescent response. | snu.ac.kr |
| Cyclometalated Ir(III) | Imidazo[4,5-f] illinois.edusnu.ac.krphenanthroline derivatives | CO₂ | Phosphorescence Turn-on | High sensitivity and selectivity for CO₂ detection. | rsc.org |
| Cationic Ir(III) | Amino-functionalized phenanthroline derivative | Volatile Acids | Reversible Color Change / AIE | Aggregation-induced emission (AIE) properties facilitate solid-state sensor development. | mdpi.com |
| Cyclometalated Ir(III) | 1,10-phenanthroline-based N^N ligands | G-quadruplex DNA | Luminescence Switch-on | High selectivity for G-quadruplex structures over other DNA forms. | rsc.org |
Novel Sensor Architectures and Target Analytes
The versatility of the 1,10-phenanthroline framework allows for its incorporation into diverse sensor architectures, targeting a wide range of chemical species. chemicalbook.com By functionalizing the phenanthroline ligand, researchers can tune the sensor's affinity and response mechanism to achieve high selectivity for specific analytes. rsc.org This has led to the development of novel sensors with applications in environmental monitoring, industrial process control, and security.
The practical application of chemosensors often requires their immobilization onto solid supports, such as thin films or polymer matrices. This approach enhances durability, reusability, and portability. For phenanthroline-based sensors, several immobilization strategies have been explored.
One effective method is the integration of phenanthroline complexes into polymer films. For instance, a europium(III) complex incorporating a 1,10-phenanthroline ligand was successfully immobilized in a poly(styrene-co-trifluoroethylmethacrylate) film to create an optical oxygen sensor. researchgate.net The luminescence of the film was shown to be quenchable by oxygen, demonstrating the viability of using polymer-embedded phenanthroline derivatives for gas sensing. researchgate.net
Another advanced technique involves creating molecularly imprinted polymers (MIPs). In one study, a ternary complex of 4-vinylpyridine-Cu(II)-1,10-phenanthroline was used as a functional monomer and copolymerized with styrene (B11656) and divinylbenzene. nih.govresearchgate.net This process creates a polymer with cavities specifically shaped to recognize and bind 1,10-phenanthroline, forming the basis of a highly selective flow-through sensor. nih.govresearchgate.net Such techniques could be adapted for derivatives like this compound to create robust, solid-state sensors.
Additionally, phenanthroline-based molecular probes have been adsorbed onto silica (B1680970) gel. researchgate.net This simple immobilization method proved effective for the colorimetric detection of nerve agent mimics in both vapor and solution phases, with the sensor-loaded silica gel changing color in seconds upon exposure. researchgate.netscispace.com
Derivatives of 1,10-phenanthroline have proven to be highly effective in the design of sensors for small molecules like carbon dioxide (CO₂). A notable example involves phosphorescent iridium(III) complexes that utilize substituted 1,10-phenanthroline as neutral ligands. rsc.org
Research has demonstrated that certain iridium(III) complexes, such as (F4ppy)2Ir(pip) and (F3,5ppy)2Ir(pip), can act as highly selective and sensitive "turn-on" phosphorescent sensors for CO₂. rsc.org The sensing mechanism is based on a reversible chemical reaction. Initially, the strong phosphorescence of the iridium complex is quenched upon the addition of acetate (B1210297) (CH₃COO⁻). rsc.orgrsc.org When CO₂ is introduced into this solution, it reacts with the acetate, restoring the bright yellow-green phosphorescence of the complex. rsc.org This distinct change in luminescence allows for the visual and instrumental detection of CO₂ with high selectivity over other gases like O₂, N₂, and Ar. rsc.org These sensors have shown excellent reversibility and low detection limits, down to 22.8 μM. rsc.orgrsc.org
In a different approach, cobalt(II) complexes with 1,10-phenanthroline, such as [(phen)2Co(CN)2], have been used as catalysts in the photochemical reduction of CO₂ to carbon monoxide (CO). researchgate.net When combined with a photosensitizer and a sacrificial electron donor under visible light, this system showed high selectivity (95%) for CO₂ reduction. researchgate.net Furthermore, copper phenanthroline complexes have been investigated as pre-catalysts for the electrochemical reduction of CO₂ to valuable C2 products like ethylene (B1197577) and ethanol (B145695). rsc.org
Performance of 1,10-Phenanthroline Derivative-Based CO₂ Sensors
| Complex | Sensing Mechanism | Response Type | Detection Limit | Key Feature |
|---|---|---|---|---|
| Iridium(III) Complexes with Phenanthroline Derivatives | Reversible reaction with acetate | "Turn-on" Phosphorescence | 22.8 μM | High selectivity and visual detection under UV light. rsc.orgrsc.org |
| [(phen)2Co(CN)2] | Photocatalytic Reduction | Catalytic Conversion | Not Applicable | High selectivity (95%) for CO₂ to CO conversion. researchgate.net |
| Copper Phenanthroline Complexes | Electrocatalytic Reduction | Catalytic Conversion | Not Applicable | Promotes conversion of CO₂ to C2 products (ethylene, ethanol). rsc.org |
The development of reliable sensors for highly toxic organophosphorus nerve agents is a critical area of research for both public safety and national security. nih.govcapes.gov.br Due to the extreme toxicity of actual nerve agents like Sarin and Soman, research is often conducted using less toxic chemical mimics, such as diethyl chlorophosphate (DCP) and dimethyl methylphosphonate (B1257008) (DMMP). nih.govmdpi.comnih.gov The 1,10-phenanthroline scaffold has been incorporated into fluorescent chemosensors designed for the rapid and sensitive detection of these simulants. rsc.org
One strategy involves creating chemodosimeters that undergo a specific, irreversible reaction with the nerve agent mimic, leading to a distinct change in fluorescence. nih.gov For example, a fluorescent probe can be designed where a nucleophilic group attached to the sensor reacts with the electrophilic phosphorus center of DCP. rsc.org This reaction can trigger a structural change in the sensor molecule, such as the opening of a spiro ring, which "turns on" a strong fluorescent signal. rsc.org Probes based on this principle have demonstrated the ability to detect DCP vapor within seconds and achieve detection limits in the nanomolar range. nih.govrsc.org
Another approach utilizes a "covalent-assembly" strategy. Here, the reaction between the sensor and the nerve agent simulant forms a new, highly fluorescent molecule. A probe designed with a hydroxamic acid group reacts with DCP, undergoing a Lossen rearrangement to form a fluorescent phenanthridine (B189435) system. acs.org This method provides a highly selective and sensitive "light-up" response for detection. acs.org While not all of these sensors explicitly contain a phenanthroline unit, the principles of using a rigid aromatic core to build a reactive fluorescent probe are directly applicable.
Examples of Fluorescent Probes for Nerve Agent Simulant Detection
| Probe Type / Name | Target Analyte | Sensing Mechanism | Response Time | Detection Limit |
|---|---|---|---|---|
| Spirobenzopyran-based Probe | DCP | Nucleophilic attack causing ring-opening | ~30 seconds | 10⁻⁸ M Level |
| NZNN Probe (naphthylimide and o-phenylenediamine) | DCP | Specific nucleophilic reaction | <6 seconds | 30.1 nM |
| PTS Probe (covalent assembly) | DCP | Lossen Rearrangement to form fluorescent product | - | - |
| Fluorescein-based Probe | DCP, DEMP, DECP | Reversible fluorescence quenching | - | - |
Advanced Spectroscopic and Computational Characterization of 3,5,6 Tribromo 1,10 Phenanthroline and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR for Structural and Positional Confirmation
No specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity for the aromatic protons of 3,5,6-Tribromo-1,10-phenanthroline, has been found in the reviewed literature.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
There is no available ¹³C NMR data detailing the chemical shifts for the 12 carbon atoms of the this compound skeleton.
Two-Dimensional (2D) NMR Techniques (e.g., HETCOR) for Connectivity Elucidation
Without ¹H and ¹³C NMR data, no Heteronuclear Correlation (HETCOR) or other 2D NMR experimental results connecting specific proton and carbon signals for this compound can be presented. For related compounds like 3,5,6,8-tetrabromo-1,10-phenanthroline (B1354190), 2D HETCOR spectra have been used to correlate proton and carbon signals, aiding in the complete assignment of the NMR spectra. researchgate.net
Mass Spectrometry (MS) for Molecular and Complex Ion Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS/TOF) for Molecular Weight and Composition
Specific ESI-MS or Time-of-Flight (TOF) mass spectrometry data, which would confirm the molecular weight and isotopic distribution pattern for this compound (expected molecular formula C₁₂H₅Br₃N₂), is not available in the searched scientific databases. ESI-MS has been successfully used to characterize other substituted phenanthrolines and their metal complexes. mdpi.com
Collision-Activated Dissociation (CAD) for Fragmentation Pathways and Structural Information
No studies detailing the fragmentation pathways of the molecular ion of this compound using Collision-Activated Dissociation (CAD) or other tandem mass spectrometry (MS/MS) techniques have been found. Such studies would provide insight into the molecule's structure by analyzing the loss of bromine atoms and other fragments.
Electronic Absorption and Emission Spectroscopy
The spectroscopic characterization of this compound and its metal complexes provides fundamental insights into their electronic structure, bonding, and potential applications in photophysics and sensing.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
The electronic absorption spectrum of 1,10-phenanthroline-based ligands is dominated by transitions within the aromatic ring system. Typically, the spectra exhibit intense absorption bands in the ultraviolet region, which are attributed to π→π* transitions of the conjugated system. A lower energy, weaker band corresponding to n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed. researchgate.netrsc.org
Upon coordination to a metal center, the electronic spectrum of the phenanthroline ligand is perturbed. This complexation typically causes shifts in the positions and intensities of the intraligand π→π* and n→π* transitions. rsc.org For instance, in a complex of 1,10-phenanthroline (B135089) with ethylmagnesium bromide, noticeable shifts in the absorption bands were observed and analyzed using computational methods to assign the transitions. researchgate.netdoaj.orgdntb.gov.ua
Furthermore, new absorption bands can appear, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions (in the case of transition metals). In complexes with d¹⁰ metal ions like Ag(I), transitions can have a mixed character of ligand-to-ligand charge transfer (LLCT) and MLCT. mdpi.com For rhenium(I) carbonyl diimine complexes, bromide co-ligands have been noted to cause a shift of spectral lines to longer wavelengths. physchemres.org For this compound complexes, the electron-withdrawing nature of the three bromine atoms is expected to influence the energy of the molecular orbitals, likely resulting in red shifts of the π→π* transitions compared to the unsubstituted phenanthroline.
Table 1: Representative Electronic Transitions for 1,10-Phenanthroline and its Complexes
| Compound/Complex Type | Wavelength (λmax, nm) | Transition Type | Reference |
|---|---|---|---|
| 1,10-phenanthroline | ~230, ~265 | π→π* | researchgate.net |
| 1,10-phenanthroline | ~290 | n→π* (weak) | researchgate.net |
| [Ag(L)(PPh₃)]BF₄ ¹ | 330-380 | LLCT/MLCT | mdpi.com |
| Fe(III)/Ni(II)/Zn(II)-phen complexes | 315-325 | π→π* and n→π* | |
| fac-[ReBr(CO)₃(L)] ² | 400-450 | ¹MLCT | soton.ac.uk |
¹ L = 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline ² L = Imidazo[4,5-f]-1,10-phenanthroline derivatives
Fluorescence and Phosphorescence Spectroscopy for Luminescent Properties and Quantum Yields
Luminescence, encompassing both fluorescence and phosphorescence, is a key characteristic of many phenanthroline complexes, making them suitable for applications in sensors, displays, and bio-imaging. soton.ac.ukresearchgate.net Fluorescence is the emission of light from a singlet excited state, a spin-allowed process that results in a short-lived emission. Phosphorescence originates from a triplet excited state, is spin-forbidden, and consequently has a much longer lifetime. soton.ac.uk
The luminescent properties, particularly the quantum yield (the ratio of photons emitted to photons absorbed), are highly dependent on the ligand's structure and the coordinated metal ion. The introduction of heavy atoms, such as bromine, into the ligand framework is known to have a significant impact due to the "heavy atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, fluorescence is often quenched or weakened, while phosphorescence may be enhanced. acs.org
Table 2: Luminescence Properties of Representative Halogen-Containing Compounds
| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| [AgL(PPh₃)]BF₄ (in CH₂Cl₂) ¹ | ~360 | ~450, ~480 | 8.6% | mdpi.com |
| CdBr-based hybrid material ² | 360 | 450 | ~30% | acs.org |
| HgBr-based hybrid material ² | 360 | 450 | ~26% | acs.org |
| fac-[ReBr(CO)₃(L)] ³ | ~400 | 558-585 | Not specified | soton.ac.uk |
¹ L = 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline ² Based on 5,7-dichloro-8-hydroxyquinolinium ³ L = Imidazo[4,5-f]-1,10-phenanthroline derivative; emission is phosphorescence.
X-ray Diffraction (XRD) for Solid-State Structural Determination
Single-Crystal X-ray Diffraction of this compound Complexes
Growing single crystals suitable for X-ray analysis is a critical step in characterizing new compounds. For complexes of this compound, this would allow for the direct observation of the coordination environment around the metal center, the conformation of the ligand, and the packing of molecules in the crystal lattice.
While specific crystal structures for complexes of this compound are not widely reported, extensive crystallographic data exists for complexes containing other substituted phenanthrolines and bromide ions. For example, the crystal structure of cis-[Aqua(Bromo)bis(1,10-phenanthroline)Nickel(II)] Bromide Trihydrate has been determined, revealing a pseudo-octahedral geometry around the nickel atom. semanticscholar.orgtandfonline.com Similarly, the structure of a zinc(II) complex containing both 1,10-phenanthroline and a bromo-substituted salicylaldehyde (B1680747) ligand, [Zn(3-Br-5-Cl-salo)₂(phen)], has been resolved. rsc.org Studies on palladium(II) and copper(II) complexes with 2-phenyl-1,10-phenanthroline (B3045544) also demonstrate how XRD elucidates the coordination mode and geometry, which can range from tetrahedrally distorted square-planar to square-planar. nih.gov These examples serve as important precedents for the structural analysis of this compound complexes.
Analysis of Coordination Geometry and Intermolecular Interactions
The analysis of crystal structures goes beyond the individual molecule to include how molecules interact with each other in the solid state. These intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial in dictating the final supramolecular architecture. acs.orgresearchgate.net
The coordination geometry of metal-phenanthroline complexes is diverse and depends on the metal ion, its oxidation state, and the steric and electronic properties of the other ligands present. Common geometries include octahedral (e.g., [Ni(phen)₂(H₂O)Br]⁺), trigonal, and square-planar (e.g., a Pd(II) complex). semanticscholar.orgtandfonline.comnih.govuci.edu The rigid, planar nature of the phenanthroline ligand often facilitates π-π stacking interactions between adjacent complexes in the crystal lattice. acs.org
In the crystal structure of a bromido-palladium(II) complex of 2-phenyl-1,10-phenanthroline, a coplanar geometry is adopted to facilitate its tridentate bonding. nih.gov In various salts of the protonated 2-phenyl-1,10-phenanthroline cation, hydrogen bonds between the cation and anions or water molecules are observed to be key structural determinants. nih.gov For complexes of this compound, one would expect the bromine atoms to potentially participate in halogen bonding, a type of non-covalent interaction that could further influence the crystal packing.
Table 3: Example of Crystallographic Data for a Related Bromo-Phenanthroline Complex
| Parameter | cis-[Ni(phen)₂(H₂O)Br]Br·3H₂O |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.4300(4) |
| b (Å) | 25.310(2) |
| c (Å) | 9.7790(9) |
| β (°) | 102.932(6) |
| Metal Geometry | Pseudo-octahedral |
| Reference | semanticscholar.orgtandfonline.com |
Electrochemical Studies
Electrochemical methods, particularly cyclic voltammetry, are powerful techniques for investigating the redox properties of metal complexes. These studies provide information on the stability of different oxidation states of the metal center and the influence of the ligand environment on the redox potentials.
The electrochemical behavior of 1,10-phenanthroline itself can be complex. While its oxidation potential is typically very high, it has been shown that it can be electrochemically oxidized to the redox-active 1,10-phenanthroline-5,6-dione (B1662461) on the surface of a multiwalled carbon nanotube electrode. nih.govresearchgate.net
For metal complexes, the electrochemistry is often centered on the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ redox couple. The potential at which this redox event occurs is highly sensitive to the nature of the ligands. The well-known [Fe(phen)₃]²⁺/[Fe(phen)₃]³⁺ couple, used as the redox indicator ferroin, has a standard potential of +1.06 V. wikipedia.org The introduction of electron-withdrawing or -donating substituents onto the phenanthroline ring can systematically tune this potential. For this compound, the three strongly electron-withdrawing bromine atoms would be expected to make the ligand a poorer σ-donor and a better π-acceptor. This would stabilize the lower oxidation state of the metal, making the complex more difficult to oxidize and shifting its oxidation potential to more positive values compared to the analogous unsubstituted phenanthroline complex. Such electrochemical studies are crucial for designing complexes for applications in catalysis, sensing, and molecular electronics. nih.govnih.gov
Cyclic Voltammetry for Redox Potentials and Electron Transfer Kinetics
Cyclic voltammetry (CV) is an indispensable tool for probing the redox behavior of electroactive species. For substituted 1,10-phenanthroline ligands and their metal complexes, CV provides critical insights into their redox potentials and the kinetics of electron transfer processes.
The electrochemical properties of phenanthroline derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. In general, the reduction of 1,10-phenanthroline and its complexes is a ligand-centered process. The introduction of electron-withdrawing groups, such as bromine atoms, is expected to make the ligand easier to reduce. This is due to the stabilization of the resulting radical anion. Conversely, the oxidation processes are often metal-centered in complexes, and electron-withdrawing substituents on the ligand make the metal center more difficult to oxidize, leading to more positive oxidation potentials.
Studies on related substituted phenanthroline complexes provide a framework for understanding the expected behavior of this compound. For instance, the cyclic voltammograms of tris(5-chloro-1,10-phenanthroline)ruthenium(II) show a reversible one-electron oxidation wave corresponding to the Ru(II)/Ru(III) couple. researchgate.net The potential of this wave is shifted to more positive values compared to the unsubstituted [Ru(phen)₃]²⁺, reflecting the electron-withdrawing nature of the chloro substituent. researchgate.net Similarly, complexes of 1,10-phenanthroline-5,6-dione, another electron-deficient phenanthroline derivative, exhibit metal-centered oxidations at more positive potentials compared to their 1,10-phenanthroline analogues. researchgate.net
The electron transfer kinetics of phenanthroline complexes have also been a subject of detailed investigation. For example, the electrooxidation of tris(1,10-phenanthroline)ruthenium(II) has been studied to understand the influence of the solvent and supporting electrolyte on the electron transfer rate constant. researchgate.net Such studies reveal that the charge transfer process can be adiabatic, and the kinetics may be independent of double-layer effects at the electrode surface. researchgate.net When studying the interaction of tris(1,10-phenanthroline)cobalt(III) with DNA, cyclic voltammetry showed that the peak currents for the Co(III)/Co(II) redox couple decrease, and the formal potential shifts upon binding to the DNA molecule, indicating an alteration in the microenvironment of the complex. utexas.edu
For a hypothetical metal complex of this compound, one would anticipate that the three bromo substituents would significantly impact the redox potentials. The ligand-based reductions would occur at less negative potentials compared to the unsubstituted phenanthroline. For a metal-centered oxidation, a substantial positive shift in the redox potential would be expected, making the complex more resistant to oxidation. The kinetics of electron transfer would also likely be affected by the steric and electronic changes induced by the bulky and electronegative bromine atoms.
A representative table of expected redox potential shifts for a hypothetical Fe(II) complex of this compound, based on trends observed for other halogenated phenanthrolines, is presented below.
| Redox Couple | Expected E½ (V vs. Fc/Fc⁺) | Comparison with [Fe(phen)₃]²⁺ |
| Fe(III)/Fe(II) | > +1.0 V | More positive |
| Ligand Reduction 1 | ~ -1.5 V | Less negative |
| Ligand Reduction 2 | ~ -1.8 V | Less negative |
Note: These are hypothetical values for illustrative purposes, based on general electrochemical principles and data from related compounds.
Influence of Ligand Modification on Electrochemical Behavior
The electrochemical behavior of 1,10-phenanthroline complexes is highly tunable through ligand modification. The introduction of various functional groups at different positions on the phenanthroline scaffold allows for precise control over the redox potentials and reactivity of the resulting complexes.
The electronic effects of substituents are a primary determinant of the electrochemical properties. Electron-donating groups (EDGs), such as methyl or alkoxy groups, increase the electron density on the phenanthroline ring system. This makes ligand-based reductions more difficult (shifting reduction potentials to more negative values) and metal-based oxidations easier (shifting oxidation potentials to more negative values). Conversely, electron-withdrawing groups (EWGs), like halogens (e.g., bromine, chlorine) or cyano groups, have the opposite effect. They decrease the electron density on the ligand, facilitating ligand reduction and making metal oxidation more challenging. semanticscholar.org
For this compound, the three bromine atoms act as strong electron-withdrawing groups through their inductive effect. This would significantly lower the energy of the ligand's lowest unoccupied molecular orbital (LUMO), making the ligand easier to reduce. In a metal complex, this would also lead to a stronger interaction with the metal d-orbitals, which can affect the stability and redox properties of the complex. The presence of bromine at the 5- and 6-positions is particularly noteworthy, as this is a region of high electron density in the unsubstituted phenanthroline, making it susceptible to electrochemical oxidation to form a dione (B5365651) derivative under certain conditions. nih.gov The bromo substituents would likely alter this reactivity.
A study on iridium catalysts for C-H borylation highlighted the intricate interplay of electronic and steric effects of phenanthroline ligands. nih.gov While more electron-rich ligands generally led to faster catalytic rates, stabilizing interactions between the phenanthroline and boryl ligands in the transition state were also found to be critical, demonstrating that simple electronic arguments are not always sufficient to predict reactivity. nih.gov
The following table summarizes the expected influence of the tribromo substitution on the electrochemical properties of a generic metal complex, M(3,5,6-Br₃-phen)n.
| Property | Influence of 3,5,6-Tribromo Substitution | Rationale |
| Ligand Reduction Potential | Less Negative | Strong electron-withdrawing effect of three Br atoms lowers the LUMO energy. |
| Metal Oxidation Potential | More Positive | Reduced electron density on the metal center due to the inductive effect of Br atoms. |
| Complex Stability | Potentially Increased | Stronger π-acceptor character of the ligand can lead to enhanced back-bonding with the metal. |
| Electron Transfer Kinetics | Potentially Altered | Changes in solvation shell and electronic coupling due to the presence of Br atoms. |
Computational Chemistry and Theoretical Modeling
Computational chemistry and theoretical modeling have become indispensable tools for understanding the intricate details of molecular structure, bonding, and reactivity that are often difficult to probe experimentally. For complex molecules like this compound and its derivatives, these methods provide invaluable insights into their electronic and photophysical properties, as well as their reaction mechanisms.
Density Functional Theory (DFT) Calculations for Electronic Structure and Photophysical Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It is widely applied to phenanthroline derivatives to understand their ground and excited state properties, which are fundamental to their applications in areas such as photocatalysis and luminescent materials.
DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides an estimate of the molecule's reactivity and the energy required for electronic excitation. For this compound, DFT calculations would be expected to show a significantly lower LUMO energy compared to unsubstituted phenanthroline due to the electron-withdrawing nature of the bromine atoms. This would result in a smaller HOMO-LUMO gap, consistent with a bathochromic (red) shift in the absorption spectrum.
Time-dependent DFT (TD-DFT) is an extension of DFT that is used to calculate excited state properties, including absorption and emission spectra, and to characterize the nature of electronic transitions. For phenanthroline-based systems, TD-DFT can elucidate whether an excited state has primarily π-π* or metal-to-ligand charge transfer (MLCT) character. In a study of 3,8-diaromatic-1,10-phenanthroline molecules, DFT modeling indicated that the aromatic substituents were not coplanar with the central phenanthroline core, and the HOMO-LUMO gap decreased with increasing size of the aromatic substituent. jcchems.com
For this compound, a TD-DFT calculation would likely predict that the lowest energy electronic transitions are predominantly π-π* in nature, localized on the phenanthroline ring system. The presence of the heavy bromine atoms could also enhance spin-orbit coupling, which may facilitate intersystem crossing from singlet to triplet excited states, a property that is important for applications in photodynamic therapy and phosphorescent materials.
A hypothetical table of calculated electronic properties for this compound from a DFT study is shown below.
| Property | Calculated Value (Illustrative) | Interpretation |
| HOMO Energy | -6.8 eV | Lowered due to inductive effects of Br. |
| LUMO Energy | -2.5 eV | Significantly lowered due to inductive and mesomeric effects of Br. |
| HOMO-LUMO Gap | 4.3 eV | Smaller than unsubstituted phenanthroline, suggesting a red-shifted absorption. |
| Dipole Moment | > 3 D | Increased polarity due to the bromo substituents. |
Note: These are hypothetical values for illustrative purposes, based on general trends observed in DFT studies of halogenated aromatic compounds.
Prediction of Reaction Mechanisms and Ligand Effects
Theoretical modeling, particularly using DFT, is a powerful approach for elucidating reaction mechanisms and understanding the subtle effects of ligand structure on reactivity. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most favorable pathway.
For reactions involving this compound, computational modeling could be used to predict its behavior in various chemical transformations. For example, in the context of coordination chemistry, DFT can model the formation of metal complexes and predict their geometries and stabilities. The electron-withdrawing nature of the bromo-substituents would likely enhance the π-acceptor properties of the ligand, which could be quantified through computational analysis of the molecular orbitals involved in metal-ligand bonding.
Computational studies have been successfully employed to understand the mechanism of activation of aryl bromides using 1,10-phenanthroline as a ligand. rsc.org Electrochemical and electron paramagnetic resonance studies, supported by theoretical calculations, have shown that 1,10-phenanthroline can interact with a strong base to form a radical anion, which is a key intermediate in the subsequent electron transfer to the aryl bromide. rsc.org Similar computational approaches could be applied to predict the reactivity of the C-Br bonds in this compound towards reductive cleavage or in cross-coupling reactions.
Future Research Directions and Perspectives on 3,5,6 Tribromo 1,10 Phenanthroline
Development of Highly Regioselective and Sustainable Synthetic Routes
The synthesis of polysubstituted phenanthrolines presents a significant chemical challenge, primarily in controlling the precise position of functional groups—a concept known as regioselectivity. Currently, the synthesis of brominated phenanthrolines often involves direct bromination of the 1,10-phenanthroline (B135089) parent molecule, which can lead to a mixture of products with varying numbers and positions of bromine atoms. For instance, the synthesis of 3,5,6,8-tetrabromo-1,10-phenanthroline (B1354190) involves bromination in a solvent like nitrobenzene (B124822) at high temperatures. smolecule.com Similarly, methods exist for producing specific isomers like 5-bromo-1,10-phenanthroline (B1267314) and 3,8-dibromo-1,10-phenanthroline (B9566). mdpi.com
A crucial future objective is the development of synthetic methodologies that can selectively yield 3,5,6-tribromo-1,10-phenanthroline with high purity and efficiency. Future research should focus on:
Stepwise, Controlled Bromination: Investigating multi-step synthetic pathways that introduce bromine atoms one at a time, using protecting groups to block certain positions and direct substitution to the desired 3, 5, and 6 positions.
Catalyst-Free Methodologies: Exploring catalyst-free reactions under mild conditions, which would enhance the sustainability and operational simplicity of the synthesis. organic-chemistry.org
Sustainable Solvents and Reagents: Moving away from harsh reagents and solvents like nitrobenzene towards greener alternatives to minimize environmental impact, aligning with the principles of green chemistry. chemicalbook.com
Achieving a reliable and scalable synthesis is the foundational step required to unlock the full potential of this compound for further investigation.
Exploration of Novel Coordination Chemistry with Emerging Metal Centers and Unique Ligand Designs
The 1,10-phenanthroline scaffold is a classic bidentate N,N-chelating ligand, renowned for its ability to form stable complexes with a vast array of transition metals. researchgate.net The introduction of three bromine atoms at the 3, 5, and 6 positions is expected to significantly modify its coordination behavior. The electron-withdrawing nature of bromine will decrease the basicity of the nitrogen atoms, influencing the stability and redox properties of the resulting metal complexes.
Future research in this area should target:
Complexation with Novel Metals: Systematically exploring the coordination of this compound with less common or emerging metal centers (e.g., lanthanides, actinides, or p-block metals) to discover complexes with unprecedented structures and properties.
Modulating Electronic Properties: Investigating how the tribromo-substitution pattern affects the photophysical and electrochemical properties of complexes with metals like ruthenium, iridium, or copper. This could lead to new materials for light-emitting devices or photoredox catalysis. researchgate.net
Supramolecular Assemblies: Utilizing the bromine atoms as handles for secondary interactions (e.g., halogen bonding) to construct intricate supramolecular structures and metal-organic frameworks (MOFs). smolecule.comchemicalbook.com The rigid and planar nature of the phenanthroline core makes it an excellent building block for such materials. smolecule.com
The unique electronic and steric profile of this ligand offers a rich playground for discovering new coordination compounds with tailored functionalities.
Integration into Advanced Smart Materials and Responsive Systems for Enhanced Functionality
Phenanthroline derivatives are integral components in the development of functional and "smart" materials whose properties can be altered by external stimuli like light, heat, or chemical analytes. The unique characteristics of this compound make it a compelling candidate for next-generation responsive systems.
Key research directions include:
Photosensitive Materials: Incorporating the ligand into polymers or as part of metal complexes to create materials that respond to light. The heavy bromine atoms could enhance intersystem crossing, potentially making its metal complexes useful in photodynamic therapy or as photosensitizers. nih.gov
Chemiresistive Materials: Designing materials where the coordination of the tribromo-phenanthroline ligand to metal ions alters the material's electrical resistance. This could be exploited for creating highly sensitive chemical sensors.
Stimuli-Responsive Polymers: Grafting the molecule onto polymer backbones to create materials that change their conformation, solubility, or optical properties in response to the presence of specific metal ions.
The bromine atoms can also serve as reactive sites for further functionalization, allowing the ligand to be covalently integrated into larger material architectures.
Design and Optimization of High-Performance Catalytic Systems for Challenging Transformations
Metal-phenanthroline complexes are well-established catalysts for a variety of organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The specific substitution pattern of this compound could be harnessed to develop highly efficient catalytic systems.
Future research should be directed towards:
Asymmetric Catalysis: Developing chiral versions of the ligand or its metal complexes for use in enantioselective reactions, a cornerstone of pharmaceutical synthesis.
Oxidation Catalysis: Designing robust catalysts for challenging oxidation reactions. The electron-withdrawing bromines can tune the redox potential of the metal center, potentially enhancing its catalytic prowess for reactions like C-H activation or water oxidation.
Photoredox Catalysis: Using complexes of metals like Ru(II) or Ir(III) with this ligand as photoredox catalysts. The modified electronic structure could lead to catalysts with unique redox windows, enabling novel chemical transformations powered by visible light. mdpi.com
By fine-tuning the ligand sphere with the tribromo--substitution, it may be possible to overcome existing challenges in catalysis and develop more efficient and selective chemical processes.
Expansion of Sensing Platforms for Environmental Monitoring and Chemical Process Control
The ability of 1,10-phenanthroline to form intensely colored complexes with certain metal ions has made it a valuable tool in analytical chemistry. chemicalbook.com Future research can build upon this foundation to develop sophisticated sensing platforms based on this compound.
Prospective research areas involve:
Selective Ionophores: Creating sensors where the specific steric and electronic environment provided by the tribromo-ligand leads to highly selective binding of a target metal ion, even in complex mixtures. This could be applied to monitoring heavy metal pollutants like lead or mercury in water.
Luminescent Sensors: Designing "turn-on" or "turn-off" fluorescent sensors. The binding of a specific analyte to a metal complex of the ligand could either quench or enhance its luminescence, providing a clear optical signal for detection.
Electrochemical Sensors: Immobilizing the ligand or its complexes on electrode surfaces to create electrochemical sensors. The binding of an analyte would cause a measurable change in the electrical signal (e.g., current or potential), allowing for real-time monitoring in industrial processes or environmental settings.
The development of such sensors would provide powerful new tools for ensuring environmental quality and optimizing chemical manufacturing.
Data Tables
Table 1: Future Research Directions for this compound
| Research Area | Key Objective | Potential Impact |
|---|---|---|
| Sustainable Synthesis | Develop highly regioselective and efficient synthetic routes. | Enables broad accessibility for research and application; reduces environmental footprint. |
| Coordination Chemistry | Explore complexes with novel metals and study unique electronic properties. | Discovery of new materials for optics, electronics, and supramolecular chemistry. |
| Smart Materials | Integrate into polymers and responsive systems. | Creation of advanced materials for photonics, sensing, and targeted therapies. |
| Catalysis | Design high-performance catalysts for difficult reactions. | Advances in green chemistry, pharmaceutical synthesis, and energy conversion. |
| Chemical Sensing | Develop highly selective and sensitive analytical platforms. | Improved environmental monitoring, industrial process control, and diagnostic tools. |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,10-phenanthroline |
| This compound |
| 3,5,6,8-Tetrabromo-1,10-phenanthroline |
| 5-bromo-1,10-phenanthroline |
| 3,8-dibromo-1,10-phenanthroline |
| Ruthenium |
| Iridium |
| Copper |
| Lead |
Q & A
Q. How can factorial design minimize variability in analytical methods using this compound?
- Methodological Answer : A two-level factorial design evaluates factors like pH (2–9), reagent concentration (0.2–0.4% w/v), and reaction time (10–30 min). Response surface methodology (RSM) optimizes conditions, while ANOVA identifies significant variables. For iron assays, this approach reduces variability from competing ions and matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
